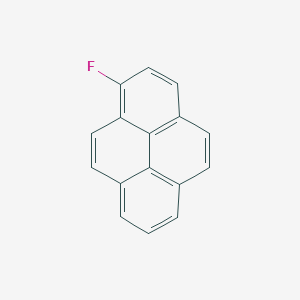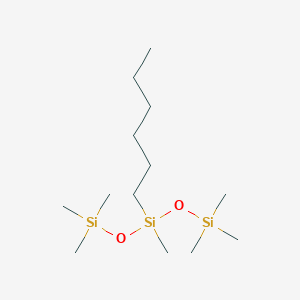
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has gained significant attention in the scientific community due to its unique properties. It is widely used in various research applications, including biological and environmental sciences.
Mécanisme D'action
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water. It forms a monolayer on the surface of water, which reduces the interfacial tension between water and other substances. This property makes it an effective surfactant in various research applications.
Effets Biochimiques Et Physiologiques
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has no known biochemical or physiological effects. It is considered to be non-toxic and non-irritating to the skin and eyes. However, it is recommended to handle trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- with care and to follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has several advantages for lab experiments. It is a stable and inert compound that does not react with other molecules. It is also easy to handle and can be used in a wide range of research applications. However, trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has some limitations. It is not suitable for use in acidic or basic solutions, as it can break down under extreme pH conditions. It is also not suitable for use in high-temperature environments, as it can decompose at high temperatures.
Orientations Futures
There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-. One potential direction is the development of new synthesis methods that can produce trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- on a larger scale and with higher purity. Another direction is the study of its potential applications in drug delivery and medical research. Additionally, the environmental applications of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- can also be further explored, particularly in the development of new oil spill cleanup technologies.
Conclusion
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has a wide range of scientific research applications. It is synthesized using a simple process and has several advantages for lab experiments. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water and has no known biochemical or physiological effects. There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-, particularly in the areas of drug delivery, medical research, and environmental applications.
Méthodes De Synthèse
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is synthesized by the reaction of hexamethyldisiloxane with 1-chlorohexane in the presence of a catalyst. The reaction product is then purified using distillation and recrystallization techniques. The synthesis of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a relatively simple process and can be performed on a large scale.
Applications De Recherche Scientifique
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has a wide range of scientific research applications. It is commonly used as a surfactant in biological and environmental research. It is used to stabilize protein solutions, enhance the solubility of hydrophobic molecules, and improve the delivery of drugs and other molecules across cell membranes. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is also used as a dispersing agent in environmental research to suspend and disperse oil spills.
Propriétés
Numéro CAS |
1873-90-1 |
|---|---|
Nom du produit |
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- |
Formule moléculaire |
C13H34O2Si3 |
Poids moléculaire |
306.66 g/mol |
Nom IUPAC |
hexyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C13H34O2Si3/c1-9-10-11-12-13-18(8,14-16(2,3)4)15-17(5,6)7/h9-13H2,1-8H3 |
Clé InChI |
PNJMJEXVQAFSBS-UHFFFAOYSA-N |
SMILES |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Autres numéros CAS |
1873-90-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



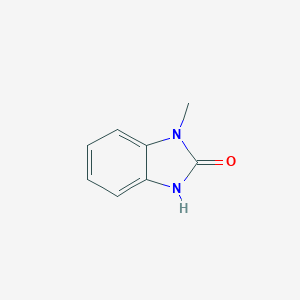
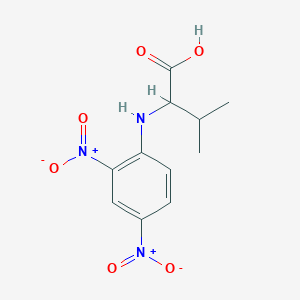
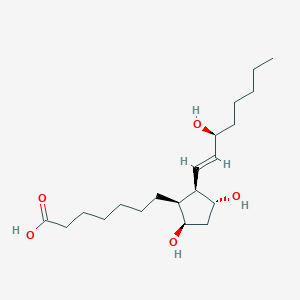
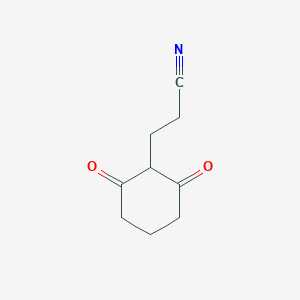
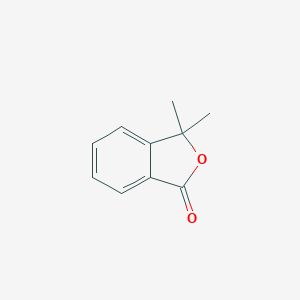
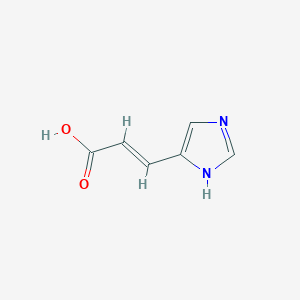
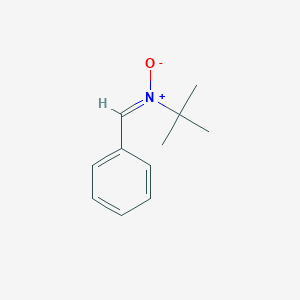
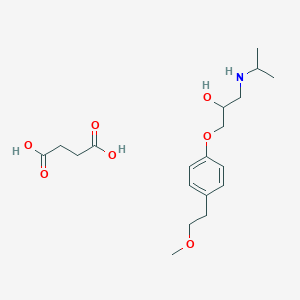
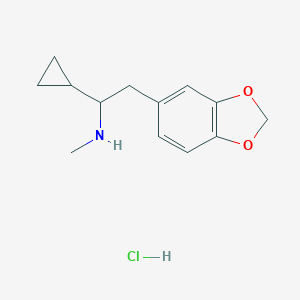
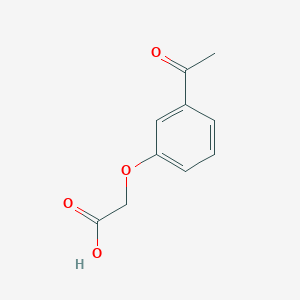
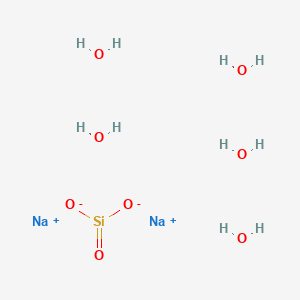
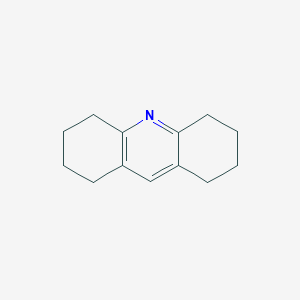
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)
